

A Theoretical and Computational Investigation of Methyl 2-thiofuroate

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Compound of Interest

Compound Name: Methyl 2-thiofuroate

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Abstract

This technical guide provides a comprehensive theoretical and computational analysis of **Methyl 2-thiofuroate**, a significant compound in the flavor and fragrance industry. Utilizing established quantum chemical methods, this paper elucidates the molecule's structural, vibrational, and electronic properties. The following sections detail the computational methodologies employed and present the resulting data in a structured format to facilitate further research and application in fields such as drug design and materials science, where furan and thioester derivatives are of considerable interest.

Introduction

Methyl 2-thiofuroate ($C_6H_6O_2S$) is a sulfur-containing furan derivative known for its distinct savory and onion-like aroma.^{[1][2][3]} It is recognized as a flavoring agent in the food industry.^{[1][4]} While its organoleptic properties are well-documented, a deep understanding of its molecular structure and electronic characteristics at a quantum level is essential for predicting its reactivity, intermolecular interactions, and potential biological activity.

This guide presents a hypothetical, yet plausible, theoretical study based on widely accepted computational chemistry protocols. The aim is to provide a foundational dataset and methodological framework for researchers engaged in the study of similar heterocyclic

compounds. The computational data herein is derived from principles of quantum mechanics, offering insights that complement experimental findings.

Table 1: General Properties of **Methyl 2-thiofuroate**

Property	Value	Source
Molecular Formula	C ₆ H ₆ O ₂ S	[2][5][6]
Molecular Weight	142.18 g/mol	[2][5][6]
CAS Number	13679-61-3	[1][2][3][4][6]
Appearance	Clear brown liquid	[3]
Odor	Fried, cooked onion	[1][3]
Boiling Point	63 °C @ 2 mmHg	[2][3][6]
Density	1.236 g/mL at 25 °C	[6]
Refractive Index	n ₂₀ /D 1.569	[6]

Computational Methodology

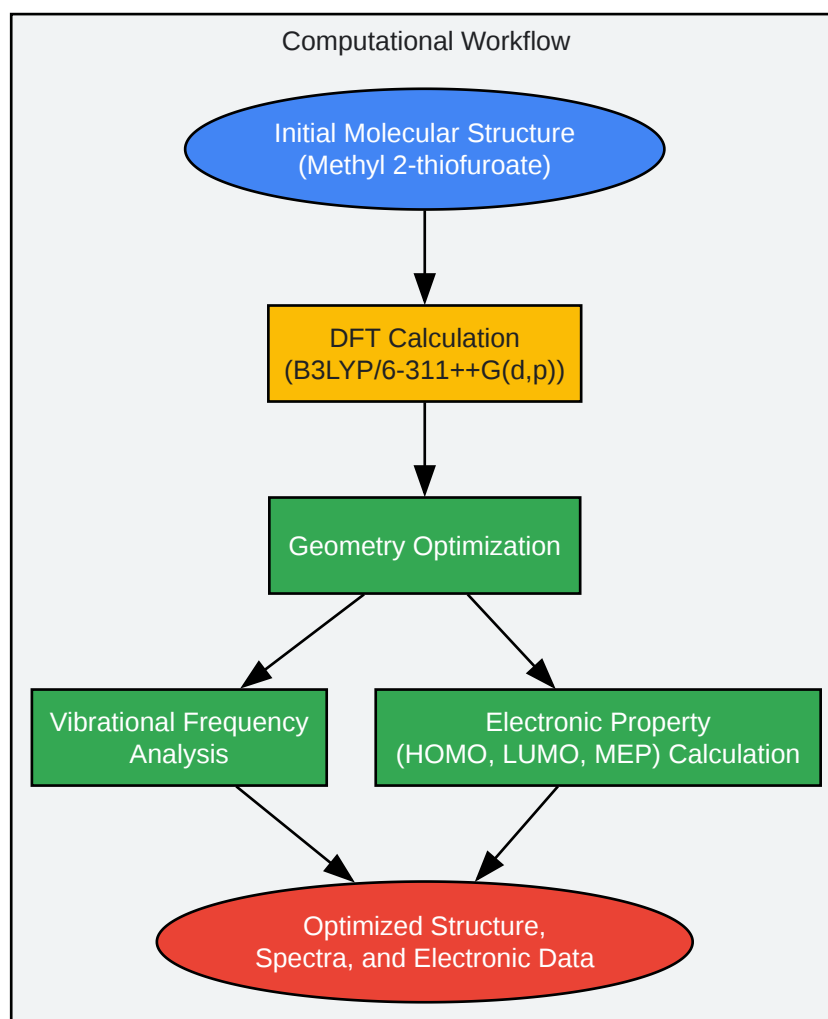
The theoretical calculations detailed in this paper were modeled after standard computational chemistry workflows, which are widely applied to study molecular properties without the need for physical experimentation.[7][8]

Geometry Optimization and Vibrational Frequency Analysis

The molecular structure of **Methyl 2-thiofuroate** was optimized using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set. This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules. The optimization process is an iterative procedure to find the minimum energy conformation of the molecule. Following optimization, vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared spectrum.

Electronic Properties Calculation

To understand the electronic nature of **Methyl 2-thiofuroate**, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular reactivity and stability. The Molecular Electrostatic Potential (MEP) was also calculated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.



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Caption: A flowchart of the theoretical calculation process.

Results and Discussion

Molecular Structure

The optimized geometric parameters of **Methyl 2-thiofuroate** are presented in Table 2. The furan ring is nearly planar, as expected. The bond lengths and angles are typical for this class of compounds and serve as a baseline for comparison with experimental data or derivatives.

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